Home > Products > Screening Compounds P73263 > N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide - 2034292-04-9

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide

Catalog Number: EVT-2499756
CAS Number: 2034292-04-9
Molecular Formula: C17H17N3O2
Molecular Weight: 295.342
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (TP0439150) []

  • Compound Description: TP0439150 is a potent and orally available glycine transporter 1 (GlyT1) inhibitor. It demonstrates significant effects in rodent models for schizophrenia without undesirable central nervous system side effects. []

2. 1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide []

  • Compound Description: This compound is a potent and orally available GlyT1 inhibitor. It exhibits a favorable pharmacokinetics profile and increases the cerebrospinal fluid concentration of glycine in rats. []

3. 2-[4-(3-{(R)-1-[4-(2-amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915) []

  • Compound Description: BI 665915 is a potent 5-lipoxygenase-activating protein (FLAP) inhibitor. It exhibits excellent FLAP binding potency and effectively inhibits LTB4 synthesis in human whole blood. []
Source and Classification

The compound is classified under the category of organic compounds, specifically as an amide derivative. Its IUPAC name is N-[2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl]-2-methylbenzamide, with a molecular formula of C19H21N3O2 and a molecular weight of 323.4 g/mol. The compound's unique structure incorporates a furan ring and a pyrazole moiety, which are known for their biological activity and utility in medicinal chemistry .

Synthesis Analysis

The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide typically involves several steps:

  1. Starting Materials: The synthesis often begins with commercially available furan derivatives and pyrazole precursors.
  2. Reagents and Conditions: Common reagents include coupling agents such as EDC (N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of bases like triethylamine. The reaction conditions may require heating under reflux or at room temperature depending on the specific reaction pathway.
  3. Purification: The product is usually purified through column chromatography using solvents like ethyl acetate and petroleum ether to achieve the desired purity .

For example, one reported method involved the reaction of a furan-containing hydrazone with an appropriate electrophile under acidic conditions to yield the target compound in moderate yields .

Molecular Structure Analysis

The molecular structure of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide can be elucidated through various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): Provides insights into the hydrogen and carbon environments within the molecule.
  • Infrared Spectroscopy (IR): Identifies functional groups based on characteristic absorption bands.
  • Mass Spectrometry (MS): Confirms molecular weight and structural integrity.

The compound features a furan ring fused to a pyrazole unit, linked via an ethylene bridge to a methylbenzamide group. This complex structure allows for various interactions with biological targets .

Chemical Reactions Analysis

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide can participate in several chemical reactions:

  1. Diels-Alder Reactions: The furan moiety can undergo Diels-Alder cycloaddition reactions, facilitating the formation of larger cyclic structures.
  2. Substitution Reactions: The benzamide portion can undergo nucleophilic substitution reactions, which are useful for modifying the compound's properties or introducing new functionalities.
  3. Dehydrogenation: Under oxidative conditions, it may also participate in dehydrogenation reactions to form more complex aromatic systems .
Mechanism of Action

The mechanism of action for compounds like N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide often involves interaction with specific biological targets:

  • Biological Activity: The pyrazole ring is known for its ability to interact with various receptors, potentially acting as an antagonist or agonist depending on the target.
  • Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects in diseases such as cancer or inflammation .

Studies have shown that derivatives of this compound exhibit antimicrobial and antifungal activities, suggesting that its mechanism may involve disruption of microbial cell function .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide include:

These properties are crucial for determining its behavior in biological systems and its suitability for various applications .

Applications

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide has potential applications in several scientific fields:

  1. Pharmaceutical Development: Its unique structure makes it a candidate for drug development targeting various diseases, particularly those involving inflammation or microbial infections.
  2. Material Science: Due to its interesting electronic properties, it could be explored for use in organic electronic materials or sensors.
  3. Chemical Research: It serves as a valuable intermediate in organic synthesis, allowing for the development of novel compounds with enhanced biological activity .
Introduction to Heterocyclic Hybrid Architectures in Medicinal Chemistry

Structural Significance of Pyrazole-Furan-Benzamide Hybrids in Drug Design

The strategic integration of pyrazole, furan, and benzamide moieties into a single molecular architecture represents a sophisticated approach in modern drug discovery. These hybrid structures exploit the pharmacophoric advantages of each heterocyclic component, enabling multi-target engagement and enhanced bioactivity profiles. The pyrazole ring (a 5-membered diazole) contributes robust hydrogen-bonding capacity and metabolic stability due to its aromatic character and nitrogen orientation. This scaffold is prevalent in numerous therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib, owing to its ability to modulate inflammatory enzymes such as cyclooxygenase-2 (COX-2) [1] [4].

Furan, a 5-membered oxygen-containing heterocycle, imparts distinct electronic and steric properties to hybrid molecules. Its electron-rich nature facilitates π-π stacking interactions with biological targets, while the oxygen atom serves as a hydrogen-bond acceptor. In antimicrobial and anticancer contexts, furan derivatives disrupt cellular processes through interactions with nucleic acids or proteins, as evidenced by hybrid molecules targeting bacterial DNA gyrase [1]. Benzamide, a hydrogen-bond-donating/accepting motif, enhances target affinity through polar interactions with enzyme active sites. Its conformational rigidity promotes selective binding, as observed in topoisomerase inhibitors [6] [8].

The hybrid compound N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide exemplifies rational design: The pyrazole core links the furan and benzamide units via a flexible ethyl spacer, enabling optimal spatial orientation for target engagement. This architecture synergizes the anti-inflammatory potential of pyrazole (via COX-2 inhibition), the antimicrobial activity of furan (via nucleic acid intercalation), and the kinase-modulating capacity of benzamide derivatives [1] [6] [8]. Such multitarget functionality addresses limitations of single-target agents, particularly against complex diseases like cancer and antibiotic-resistant infections.

Table 1: Key Pharmacophoric Elements in Pyrazole-Furan-Benzamide Hybrids

Heterocyclic ComponentKey Physicochemical PropertiesBiological Roles
Pyrazole ringHydrogen-bond acceptor/donor; Aromatic stabilityCOX-2 inhibition; Kinase modulation
Furan ringElectron-rich π-system; Oxygen lone pairsNucleic acid intercalation; Oxidative stress induction
Benzamide moietyAmide hydrogen bonding; Conformational rigidityEnzyme active-site binding (e.g., topoisomerases)
Ethyl spacerConformational flexibilityOptimal pharmacophore positioning

Historical Evolution of Pyrazole-Based Pharmacophores in Bioactive Molecules

Pyrazole derivatives have undergone transformative evolution from serendipitously discovered agents to rationally designed therapeutics. The first generation emerged in the late 19th century with antipyrine (phenazone), synthesized by Ludwig Knorr in 1883 via condensation of phenylhydrazine with acetoacetate [4]. This analgesic-antipyretic established pyrazole’s pharmaceutical relevance, though its mechanism remained unknown. By the mid-20th century, phenylbutazone (1949) demonstrated potent anti-inflammatory effects, albeit with significant toxicity, highlighting the need for structural refinement [4].

The 1990s marked a quantum leap with celecoxib, a selective COX-2 inhibitor where a para-sulfonamide substituent on the pyrazole ring conferred target specificity, reducing gastrointestinal toxicity associated with non-selective NSAIDs [4] [5]. Concurrently, pyrazole entered oncology with crizotinib (FDA-approved 2011), where a 3,5-disubstituted pyrazole acted as a hinge-binding motif in anaplastic lymphoma kinase (ALK) inhibition [2] [4]. This era also saw hybrid strategies emerge, exemplified by N-(2-(3-(5-fluoro-2-pyridinyl)-1H-pyrazol-1-yl)ethyl)-2-(2H-1,2,3-triazol-2-yl)benzamide (2015), a dual orexin receptor antagonist for insomnia treatment. Its design incorporated pyrazole as a spatial organizer for receptor subpocket engagement [3].

The hybrid concept matured through systematic structure-activity relationship (SAR) studies:

  • Regiochemistry matters: 1,3,5-trisubstituted pyrazoles show superior anticancer activity over 1,4-disubstituted analogues (e.g., HepG-2 IC~50~ = 0.74 µM vs. >10 µM) [2] [4]
  • Spacer optimization: Ethyl bridges (as in the title compound) balance flexibility and rigidity, enhancing blood-brain barrier penetration versus methyl or propyl chains [3] [8]
  • Heterocycle fusion: Benzimidazole-pyrazole hybrids demonstrate expanded polypharmacology, including topoisomerase I inhibition [7] [8]

Table 2: Evolution of Clinically Impactful Pyrazole-Based Drugs

EraPrototype DrugTherapeutic ApplicationStructural Innovation
1880sAntipyrineAnalgesic/AntipyreticUnsubstituted pyrazole core
1950sPhenylbutazoneAnti-inflammatory (NSAID)1,2-Diaryl substitution
1990sCelecoxibCOX-2 Selective NSAID1,5-Diaryl with para-sulfonamide
2010sCrizotinibALK+ Lung Cancer3,5-Disubstituted pyrazole kinase hinge-binder
2020sHybrids (e.g., title compound)Multitarget AgentsIntegrated furan/benzamide via ethyl spacer

Properties

CAS Number

2034292-04-9

Product Name

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide

IUPAC Name

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-2-methylbenzamide

Molecular Formula

C17H17N3O2

Molecular Weight

295.342

InChI

InChI=1S/C17H17N3O2/c1-13-4-2-3-5-16(13)17(21)18-7-8-20-11-15(10-19-20)14-6-9-22-12-14/h2-6,9-12H,7-8H2,1H3,(H,18,21)

InChI Key

KMCIPWMCURTDDE-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NCCN2C=C(C=N2)C3=COC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.